molecular formula C12H18Cl2N2O2 B562456 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride CAS No. 86620-70-4

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride

Cat. No.: B562456
CAS No.: 86620-70-4
M. Wt: 293.188
InChI Key: FTYMSLWMAMSCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2. It is commonly used in organic synthesis and has various applications in scientific research and industry. The compound is known for its stability and solubility in water, making it a valuable reagent in chemical reactions.

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)benzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYMSLWMAMSCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86620-70-4
Record name 4-(Piperazin-1-ylmethyl)benzoesäure dihydrochlorid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride involves several steps. One common method includes the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a solvent. . This method is efficient, cost-effective, and environmentally friendly, with a high yield and purity of the final product.

Chemical Reactions Analysis

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include solvents like methanol or water, and reaction temperatures ranging from room temperature to slightly elevated temperatures. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Proteomics Research

One of the primary applications of 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is in proteomics research , specifically for the enrichment of proteins that contain ubiquitin modifications. Ubiquitin is a small protein that tags other proteins for degradation or cellular processes. The compound selectively binds to ubiquitin-modified proteins, facilitating their isolation and study. Current research suggests that it interacts with the hydrophobic patch on the ubiquitin molecule, enhancing the enrichment of these proteins for further analysis .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceuticals , including kinase inhibitors. Its structural properties allow it to interact with biological targets, potentially influencing critical cellular pathways associated with diseases such as cancer. The ability of this compound to cross biological membranes indicates good bioavailability, making it a candidate for further pharmacological studies .

Table 1: Comparison of Related Compounds

Compound NameApplication AreaKey Characteristics
This compoundProteomics, Pharmaceutical SynthesisSelective binding to ubiquitin-modified proteins
Imatinib mesylateCancer TreatmentKinase inhibitor; derived from piperazine derivatives
Other Piperazine DerivativesVarious TherapeuticsStructural similarities leading to diverse applications

Drug Development and Transport Studies

Studies indicate that this compound may act as a substrate for various transport proteins, including P-glycoprotein. This interaction suggests its potential role in influencing drug absorption and distribution within the body. Furthermore, interactions with cytochrome P450 enzymes have shown minimal inhibition, indicating a favorable profile for drug development .

Research has highlighted several case studies where this compound has been utilized effectively:

  • Ubiquitin Enrichment : Studies demonstrated its efficacy in isolating ubiquitin-modified proteins from complex biological samples, enhancing understanding of protein degradation pathways.
  • Drug Interaction Studies : Investigations into its interaction with transport proteins have provided insights into its potential effects on drug pharmacokinetics.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride can be compared with other similar compounds, such as:

    4-(Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: This compound has a similar structure but with a methyl group on the piperazine ring, which can affect its reactivity and binding properties.

    4-(Piperazin-1-yl)benzoic acid: Lacks the methyl group on the benzoic acid moiety, resulting in different chemical and biological properties.

    4-(Piperazin-1-ylmethyl)benzoic acid: The non-dihydrochloride form, which may have different solubility and stability characteristics.

These comparisons highlight the unique features of this compound, such as its enhanced solubility and stability due to the dihydrochloride form.

Biological Activity

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of benzoic acid with a piperazine moiety, which enhances its solubility and biological interactions. Its chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}Cl2_2N2_2O2_2
  • Molecular Weight : 303.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cereblon (CRBN) : Similar to thalidomide, this compound may interact with CRBN, influencing the ubiquitin-proteasome pathway which regulates protein degradation and cellular homeostasis.
  • Inflammatory Mediators : It modulates the release of inflammatory cytokines such as TNF-α, IL-6, and VEGF, potentially impacting angiogenesis and immune responses.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : High protein binding (approximately 55%).
  • Metabolism : Primarily metabolized in the liver, undergoing phase I and II reactions.
  • Excretion : Mostly eliminated via renal pathways.

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of this compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

These findings indicate moderate antimicrobial efficacy comparable to standard antibiotics like ampicillin .

Anticancer Properties

Research suggests that the compound exhibits anticancer potential through several mechanisms:

  • Inhibition of Tumor Growth : It has been shown to inhibit cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to increased cell death.
  • Synergistic Effects : When used in combination with other chemotherapeutics, it enhances therapeutic efficacy .

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving murine models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment.

Case Study 2: Clinical Observations

Clinical trials have noted improvements in patients with chronic inflammatory conditions when treated with this compound, correlating with decreased levels of pro-inflammatory cytokines and improved patient outcomes .

Q & A

Q. What are the standard synthetic routes for 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Synthesis Protocol : The compound is typically synthesized via a two-step process:
    • Nucleophilic substitution : React 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the nitro intermediate .
    • Reduction and salt formation : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, followed by treatment with hydrochloric acid to precipitate the dihydrochloride salt .
  • Optimization Strategies :
    • Temperature control : Higher yields (>85%) are achieved at 100°C during substitution .
    • Catalyst selection : Pd-C yields purer intermediates than SnCl₂ .
    • Computational pre-screening : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and solvent systems, reducing trial-and-error experimentation .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
    • NMR : Confirm structural integrity via ¹H NMR (e.g., δ 2.4–3.1 ppm for piperazine protons; δ 7.8–8.2 ppm for aromatic protons) .
    • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 265.2 for the free base and adduct ions for the hydrochloride form .
  • Impurity Profiling : Identify by-products (e.g., unreacted 4-chloronitrobenzene) using GC-MS .

Q. What are the recommended storage conditions and handling precautions for this compound?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
  • Handling :
    • Use PPE (gloves, goggles) to avoid skin/eye contact (risk: H314 corrosive) .
    • Work in a fume hood to minimize inhalation of hydrochloride vapors .

Advanced Research Questions

Q. How do environmental factors like pH and temperature influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH-Dependent Stability :
    • Acidic conditions (pH < 3) : Protonation of the piperazine ring enhances solubility but may accelerate hydrolysis of the methylene bridge .
    • Neutral/basic conditions (pH 7–9) : Free base precipitates, reducing bioavailability. Monitor via UV-Vis spectroscopy (λ = 270 nm) for degradation kinetics .
  • Temperature Effects :
    • Short-term stability : Stable at 25°C for 24 hours in pH 5 buffer.
    • Long-term degradation : Arrhenius modeling shows a 10% loss in potency after 30 days at 40°C .

Q. What computational methods can predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

  • Reaction Path Search :
    • Use density functional theory (DFT) to calculate activation energies for potential reactions (e.g., N-oxidation, nucleophilic substitution) .
    • Apply molecular dynamics (MD) simulations to model solvent effects (e.g., DMF vs. THF) on reaction rates .
  • Machine Learning : Train models on existing kinetic data to predict optimal catalysts (e.g., Pd vs. Ni) for hydrogenation steps .

Q. How can researchers resolve contradictions in reported biological activities between this compound and its structural analogs?

Methodological Answer:

  • Comparative Analysis Framework :
    • Structural alignment : Overlay 3D structures (e.g., using PyMOL) to identify steric/electronic differences in the piperazine-benzoic acid scaffold .
    • Receptor docking : Perform in silico docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., kinases) .
    • In vitro validation : Test analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) in parallel assays to isolate substituent effects .

Q. What strategies are effective for modifying the piperazine moiety to enhance target binding while maintaining solubility?

Methodological Answer:

  • Piperazine Modifications :
    • N-Alkylation : Introduce methyl groups to improve lipophilicity (logP adjustment) without compromising water solubility .
    • Ring expansion : Replace piperazine with homopiperazine to reduce conformational rigidity, enhancing fit into hydrophobic pockets .
  • Salt Form Optimization : Compare dihydrochloride vs. sulfate salts for crystallinity and dissolution rates using powder X-ray diffraction (PXRD) .

Q. How does the hydrochloride salt form impact crystallization behavior compared to free base forms?

Methodological Answer:

  • Crystallization Studies :
    • Salt form : Dihydrochloride crystallizes in monoclinic P2₁/c space group with higher lattice energy, yielding stable needles .
    • Free base : Forms less stable triclinic crystals prone to deliquescence .
  • Techniques :
    • Use differential scanning calorimetry (DSC) to compare melting points (dihydrochloride: 239–241°C vs. free base: 187–190°C) .
    • Analyze solubility differences via phase diagrams in ethanol/water mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.